molecular formula C18H22N4O3 B2642848 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 2034395-37-2

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2642848
CAS No.: 2034395-37-2
M. Wt: 342.399
InChI Key: HNHJTHKHICPKMQ-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound with notable applications in various scientific fields. It's characterized by its complex structure, which incorporates a pyrazolooxazine core, a cyclohexyl ring, and a pyridinyloxy moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide generally involves multi-step reactions. The process begins with the formation of the pyrazolo[5,1-b][1,3]oxazine scaffold, which is then functionalized to incorporate the cyclohexyl ring and the pyridinyloxy group. Reaction conditions typically require controlled temperatures and the use of catalysts to facilitate the formation of the carboxamide linkage.

  • Industrial Production Methods: : Industrially, this compound can be synthesized in bulk through similar multi-step processes, optimized for scale. Techniques such as flow chemistry and automation can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes several types of chemical reactions, including:

    • Oxidation: : Reaction with oxidizing agents can modify functional groups.

    • Reduction: : Reducing agents can target specific bonds within the structure.

    • Substitution: : Various substituents can be introduced to the molecule, altering its properties.

  • Common Reagents and Conditions: : Reagents such as bromine for oxidation, hydrogenation catalysts for reduction, and alkyl halides for substitution are commonly used. Reaction conditions typically involve specific solvents, temperature control, and time management.

  • Major Products: : The reactions yield modified compounds that can have varied properties, useful for studying structure-activity relationships.

Scientific Research Applications

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has found applications across:

  • Chemistry: : Used as a building block for more complex molecules and in studying reaction mechanisms.

  • Biology: : Utilized in assays to understand biological interactions and functions.

  • Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. Generally, it targets specific molecular pathways, binding to particular proteins or enzymes, altering their activity. This can trigger a cascade of biological responses, making it valuable for therapeutic purposes.

Comparison with Similar Compounds

  • Comparison: : Compared to other compounds with similar structures, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide stands out due to its unique combination of functional groups.

  • Similar Compounds: : Compounds such as pyrazolooxazine derivatives and cyclohexyl-pyridine hybrids share similarities but differ in their specific configurations and functionalities.

In essence, this compound is a compound of substantial interest in multiple scientific fields, offering diverse applications and a rich avenue for further research.

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(15-12-20-22-10-3-11-24-18(15)22)21-13-5-7-14(8-6-13)25-16-4-1-2-9-19-16/h1-2,4,9,12-14H,3,5-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHJTHKHICPKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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